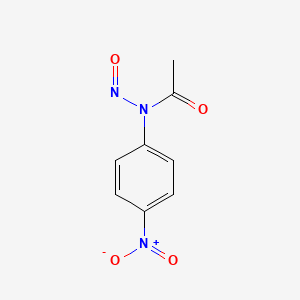
n-(4-Nitrophenyl)-n-nitrosoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Nitrophenyl)-N-nitrosoacetamide is an organic compound with the molecular formula C8H7N3O4 It is characterized by the presence of a nitroso group (-NO) and a nitrophenyl group (-C6H4NO2) attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Nitrophenyl)-N-nitrosoacetamide can be synthesized through the reaction of 4-nitroaniline with nitrosyl chloride in the presence of acetic anhydride. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
[ \text{4-Nitroaniline} + \text{Nitrosyl chloride} + \text{Acetic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-Nitrophenyl)-N-nitrosoacetamide undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitroso group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation: The compound can undergo oxidation reactions, potentially forming nitroso derivatives.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products Formed
Reduction: Formation of N-(4-aminophenyl)-N-nitrosoacetamide.
Substitution: Formation of various substituted acetamides.
Oxidation: Formation of nitroso derivatives.
Scientific Research Applications
N-(4-Nitrophenyl)-N-nitrosoacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Nitrophenyl)-N-nitrosoacetamide involves its interaction with molecular targets through its nitroso and nitrophenyl groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact molecular pathways and targets are still under investigation, but the compound’s reactivity suggests potential interactions with enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
N-(4-Nitrophenyl)acetamide: Lacks the nitroso group, making it less reactive in certain chemical reactions.
N-Nitroso-N-methylurea: Contains a nitroso group but differs in its overall structure and reactivity.
4-Nitroacetanilide: Similar in structure but lacks the nitroso group.
Uniqueness
N-(4-Nitrophenyl)-N-nitrosoacetamide is unique due to the presence of both nitroso and nitrophenyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form reactive intermediates makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
10557-68-3 |
|---|---|
Molecular Formula |
C8H7N3O4 |
Molecular Weight |
209.16 g/mol |
IUPAC Name |
N-(4-nitrophenyl)-N-nitrosoacetamide |
InChI |
InChI=1S/C8H7N3O4/c1-6(12)10(9-13)7-2-4-8(5-3-7)11(14)15/h2-5H,1H3 |
InChI Key |
DQWCQNBLVSEOPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


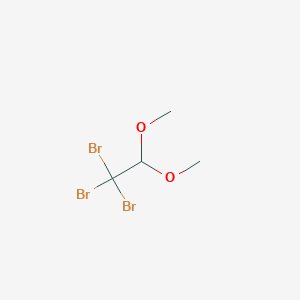
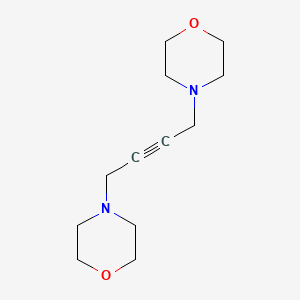
![3-Oxo-4-[(4-sulfophenyl)hydrazinylidene]naphthalene-2-carboxylic acid](/img/structure/B14006678.png)
![rel-Ethyl (1R,5S,6S)-4-oxo-2-thiabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14006690.png)

![1-(2-Methyl-1-phenyl-1,4-dihydropyrrolo[3,2-b]indol-3-yl)ethan-1-one](/img/structure/B14006698.png)

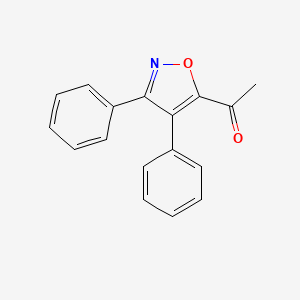
![5-Methoxy-3-(methoxymethyl)pyrimido[5,4-e][1,2,4]triazine](/img/structure/B14006711.png)
![6-Bromo-4-ethynyl-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B14006717.png)

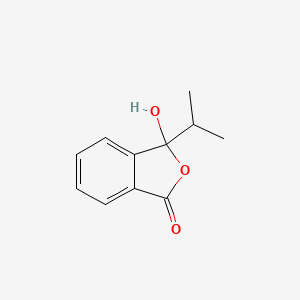
![[5-(diethylcarbamoyloxy)-4,4-dimethylpentyl] N,N-diethylcarbamate](/img/structure/B14006731.png)

